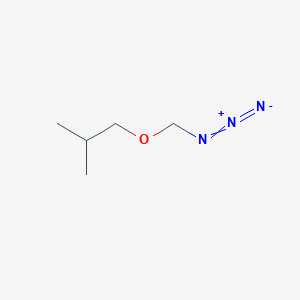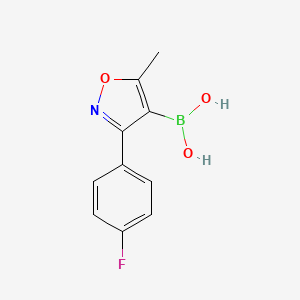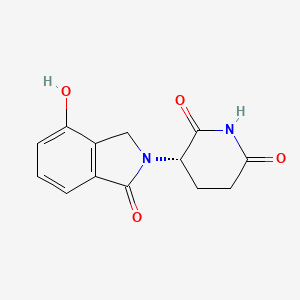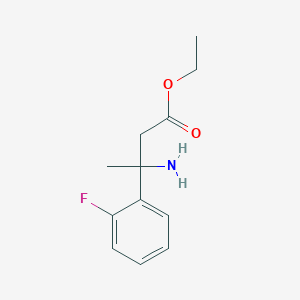
Ethyl 3-amino-3-(2-fluorophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group attached to a butanoate backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-3-(2-fluorophenyl)butanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with 2-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization and esterification steps to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(2-fluorophenyl)butanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a precursor for the development of pharmaceutical drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)butanoate
- Ethyl 3-amino-3-(2-bromophenyl)butanoate
- Ethyl 3-amino-3-(2-methylphenyl)butanoate
Uniqueness
Ethyl 3-amino-3-(2-fluorophenyl)butanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(2-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3 |
Clé InChI |
HIXWGRYOWDHSMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1=CC=CC=C1F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


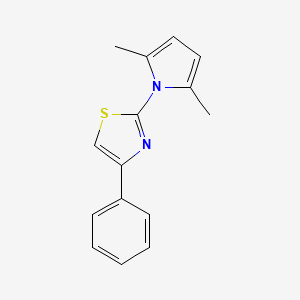

![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
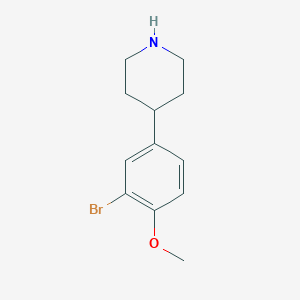
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
![2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472245.png)
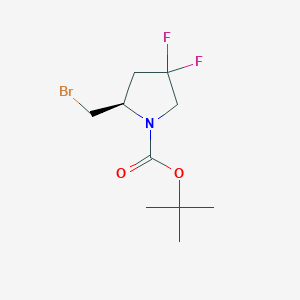
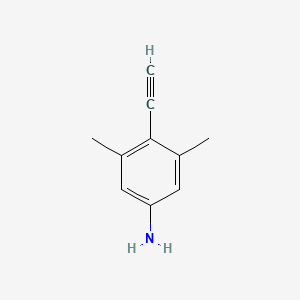
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
